2-(3-Nitroprop-1-en-2-yl)furan
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Overview
Description
2-(3-Nitroprop-1-en-2-yl)furan is a heterocyclic organic compound characterized by a furan ring substituted with a nitroprop-1-en-2-yl group. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitroprop-1-en-2-yl)furan typically involves the condensation of furan with nitroalkenes. One common method is the reaction of furan with 3-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution at the furan ring.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
2-(3-Nitroprop-1-en-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Furoic acid
- 2-Furfylacrylic acid
- 2,5-Furandicarboxylic acid
Comparison
2-(3-Nitroprop-1-en-2-yl)furan is unique due to the presence of the nitroprop-1-en-2-yl group, which imparts distinct chemical and biological propertiesFor instance, while 2-furoic acid is primarily used in organic synthesis and as a food additive, this compound is more focused on antimicrobial applications .
Properties
CAS No. |
261171-52-2 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(3-nitroprop-1-en-2-yl)furan |
InChI |
InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2 |
InChI Key |
XQMKMQQCVRKOSX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[N+](=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
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